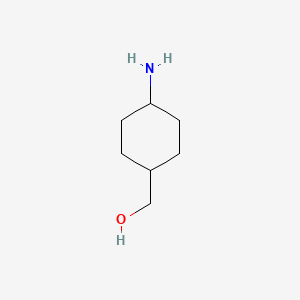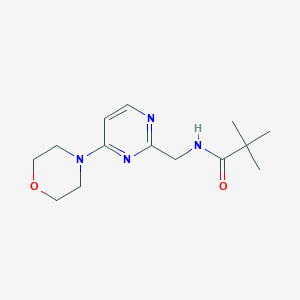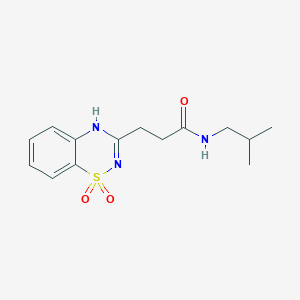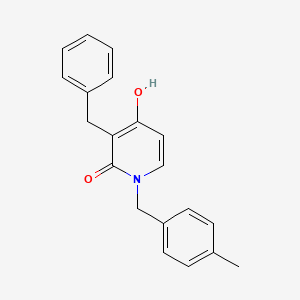
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as DCPMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which are essential for DNA and RNA synthesis. As a result, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have antitumor, antiviral, and antifungal properties.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and promote apoptosis. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have antiviral and antifungal properties, making it a potential treatment for viral and fungal infections.
実験室実験の利点と制限
One advantage of using 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential treatment for cancer. However, one limitation of using 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea.
将来の方向性
There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One direction is the development of new drugs based on 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. Furthermore, studies are needed to determine the effectiveness of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in the treatment of viral and fungal infections. Finally, more research is needed to determine the mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea and its potential applications in other areas of medicine.
合成法
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with ethyl carbamate, followed by the reaction of the resulting intermediate with 5-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. The final product is obtained through purification and isolation techniques.
科学的研究の応用
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has shown potential therapeutic applications in various scientific research studies. It has been found to have antitumor, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential treatment for cancer.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-9-7-17-8-20(13(9)21)5-4-18-14(22)19-10-2-3-11(15)12(16)6-10/h2-3,6-8H,4-5H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPBFLGAJKKTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)




![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)
![1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B2426512.png)



![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2426520.png)


![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2426524.png)